molecular formula C17H13NO2 B5658813 Quinolin-8-yl 2-methylbenzoate

Quinolin-8-yl 2-methylbenzoate

Cat. No.: B5658813
M. Wt: 263.29 g/mol
InChI Key: GEEKIHPDSZXCMY-UHFFFAOYSA-N
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Description

Quinolin-8-yl 2-methylbenzoate is an organic compound that belongs to the class of quinoline derivatives It is characterized by the presence of a quinoline ring system attached to a 2-methylbenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinolin-8-yl 2-methylbenzoate typically involves the esterification of quinolin-8-ol with 2-methylbenzoic acid. This reaction can be catalyzed by various agents, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction is generally carried out in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of recyclable catalysts, can be employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Quinolin-8-yl 2-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolin-8-yl 2-methylbenzoic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring or the benzoate moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Quinolin-8-yl 2-methylbenzoic acid.

    Reduction: Quinolin-8-yl 2-methylbenzyl alcohol.

    Substitution: Various substituted quinoline or benzoate derivatives, depending on the reagents used.

Scientific Research Applications

Quinolin-8-yl 2-methylbenzoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of quinolin-8-yl 2-methylbenzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The quinoline ring system is known to interact with DNA and proteins, which can result in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinolin-8-yl benzoate: Similar structure but lacks the methyl group on the benzoate moiety.

    Quinolin-8-yl 3-methylbenzoate: Similar structure with the methyl group at a different position on the benzoate moiety.

    Quinolin-8-yl 4-methylbenzoate: Similar structure with the methyl group at the para position on the benzoate moiety.

Uniqueness

Quinolin-8-yl 2-methylbenzoate is unique due to the specific positioning of the methyl group on the benzoate moiety, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with molecular targets and its overall efficacy in various applications.

Properties

IUPAC Name

quinolin-8-yl 2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO2/c1-12-6-2-3-9-14(12)17(19)20-15-10-4-7-13-8-5-11-18-16(13)15/h2-11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEEKIHPDSZXCMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)OC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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